Acetamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-
CAS No.: 18027-23-1
Cat. No.: VC15894785
Molecular Formula: C12H23N3O2Si2
Molecular Weight: 297.50 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18027-23-1 |
|---|---|
| Molecular Formula | C12H23N3O2Si2 |
| Molecular Weight | 297.50 g/mol |
| IUPAC Name | N-trimethylsilyl-N-(2-trimethylsilyloxypyrimidin-4-yl)acetamide |
| Standard InChI | InChI=1S/C12H23N3O2Si2/c1-10(16)15(18(2,3)4)11-8-9-13-12(14-11)17-19(5,6)7/h8-9H,1-7H3 |
| Standard InChI Key | VMUMLDQLWBSZHO-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N(C1=NC(=NC=C1)O[Si](C)(C)C)[Si](C)(C)C |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a pyrimidine ring substituted at the 4-position with an acetamide group, where both the nitrogen atoms of the acetamide moiety are protected by trimethylsilyl groups. The 2-position of the pyrimidine ring is further functionalized with a TMS-ether group. This arrangement confers steric bulk and electron-withdrawing characteristics, which influence its reactivity in nucleophilic and electrophilic environments .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 297.50 g/mol |
| Molecular Formula | C₁₂H₂₃N₃O₂Si₂ |
| IUPAC Name | N-Trimethylsilyl-N-(2-trimethylsilyloxypyrimidin-4-yl)acetamide |
| Canonical SMILES | CC(=O)N(C₁=NC(=NC=C₁)OSi(C)C)Si(C)C |
| Topological Polar Surface Area | 67.8 Ų |
The presence of two TMS groups enhances lipophilicity, as evidenced by the compound’s low polar surface area, making it soluble in non-polar organic solvents such as dichloromethane or tetrahydrofuran.
Synthesis and Reaction Mechanisms
Synthetic Pathways
The compound is synthesized via sequential silylation reactions. A plausible route involves:
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Silylation of 4-Aminopyrimidin-2-ol:
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Acetylation of the Amino Group:
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The free amino group at the 4-position undergoes acetylation with acetic anhydride or acetyl chloride, followed by a second silylation step to protect the amide nitrogen.
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Table 2: Optimized Synthesis Conditions
| Parameter | Condition |
|---|---|
| Catalyst | Dimethylaniline (0.1–0.5 wt%) |
| Imidazole (0.08–0.6 wt%) | |
| Temperature | 33–39°C |
| Reaction Time | 4–4.5 hours |
| Yield | 91.33–93.66% |
The use of a dual-catalyst system (dimethylaniline and imidazole) accelerates the reaction by activating the carbonyl group of acetamide, facilitating nucleophilic attack by TMSCl .
Mechanistic Insights
The reaction proceeds via a Lewis base-catalyzed mechanism:
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Activation: Imidazole coordinates to the carbonyl oxygen of acetamide, increasing electrophilicity at the carbonyl carbon.
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Silylation: TMSCl attacks the activated carbonyl, displacing chloride and forming the silyl-protected intermediate.
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Byproduct Removal: Triethylamine neutralizes HCl, preventing side reactions and enabling high yields .
Applications in Organic Synthesis
Protecting Group Strategy
The compound’s TMS groups serve as transient protectants for amine and hydroxyl functionalities during multi-step syntheses. Key advantages include:
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Thermal Stability: Withstands temperatures up to 150°C, making it suitable for high-temperature reactions.
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Chemoselectivity: Selective deprotection under mild acidic conditions (e.g., aqueous HCl) without affecting other functional groups .
Pharmaceutical Intermediates
This compound has been employed in the synthesis of:
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Antiviral Agents: As a precursor to pyrimidine-based nucleoside analogs, which inhibit viral polymerases .
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Agrochemicals: Incorporation into herbicidal molecules targeting plant-specific enzymes.
Table 3: Industrial Use Cases
| Industry | Application | Role |
|---|---|---|
| Pharmaceuticals | Nucleoside analog synthesis | Amine protection |
| Agrochemicals | Herbicide development | Stability enhancement |
| Material Science | Silicone-modified polymers | Crosslinking agent |
Future Perspectives
Catalytic Innovations
Recent advances in silylation catalysts, such as ionic liquids or enzyme-mediated systems, could further optimize the synthesis of this compound, reducing reaction times below 3 hours .
Drug Discovery Applications
Ongoing research explores its utility in PROTAC (Proteolysis-Targeting Chimera) development, leveraging its dual-protection capability to enhance drug permeability .
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